Valomaciclovir stearate
Valomaciclovir stearate
Valomaciclovir stearate is under investigation in clinical trial NCT00831103 (A Phase 2b Trial of EPB-348 for the Treatment of Herpes Zoster).
Brand Name:
Vulcanchem
CAS No.:
195156-77-5
VCID:
VC0546559
InChI:
InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N
Molecular Formula:
C33H58N6O5
Molecular Weight:
618.9 g/mol
Valomaciclovir stearate
CAS No.: 195156-77-5
Inhibitors
VCID: VC0546559
Molecular Formula: C33H58N6O5
Molecular Weight: 618.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Valomaciclovir stearate is under investigation in clinical trial NCT00831103 (A Phase 2b Trial of EPB-348 for the Treatment of Herpes Zoster). |
---|---|
CAS No. | 195156-77-5 |
Product Name | Valomaciclovir stearate |
Molecular Formula | C33H58N6O5 |
Molecular Weight | 618.9 g/mol |
IUPAC Name | [(2R)-4-[(2S)-2-amino-3-methylbutanoyl]oxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methyl]butyl] octadecanoate |
Standard InChI | InChI=1S/C33H58N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(40)44-23-26(20-21-43-32(42)28(34)25(2)3)22-39-24-36-29-30(39)37-33(35)38-31(29)41/h24-26,28H,4-23,34H2,1-3H3,(H3,35,37,38,41)/t26-,28+/m1/s1 |
Standard InChIKey | ACBSZTQIFTYFGH-IAPPQJPRSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CCOC(=O)[C@H](C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CCOC(=O)C(C(C)C)N)CN1C=NC2=C1N=C(NC2=O)N |
Appearance | White to off-white solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Valomaciclovir stearate; A-174606.0; ABT-606; EPB-348; MIV-606; RP-606; A174606.0; ABT606; EPB348; MIV606; RP606. |
Reference | 1: De SK, Hart JC, Breuer J. Herpes simplex virus and varicella zoster virus: recent advances in therapy. Curr Opin Infect Dis. 2015 Dec;28(6):589-95. doi: 10.1097/QCO.0000000000000211. Review. PubMed PMID: 26524331. 2: Andrei G, Snoeck R. Advances in the treatment of varicella-zoster virus infections. Adv Pharmacol. 2013;67:107-68. doi: 10.1016/B978-0-12-405880-4.00004-4. Review. PubMed PMID: 23886000. 3: Tyring SK, Plunkett S, Scribner AR, Broker RE, Herrod JN, Handke LT, Wise JM, Martin PA; Valomaciclovir Zoster Study Group. Valomaciclovir versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial. J Med Virol. 2012 Aug;84(8):1224-32. doi: 10.1002/jmv.23329. PubMed PMID: 22711350. 4: Price NB, Prichard MN. Progress in the development of new therapies for herpesvirus infections. Curr Opin Virol. 2011 Dec;1(6):548-54. doi: 10.1016/j.coviro.2011.10.015. Review. PubMed PMID: 22162744; PubMed Central PMCID: PMC3230035. 5: Andrei G, Snoeck R. Emerging drugs for varicella-zoster virus infections. Expert Opin Emerg Drugs. 2011 Sep;16(3):507-35. doi: 10.1517/14728214.2011.591786. Epub 2011 Jun 24. Review. PubMed PMID: 21699441. |
PubChem Compound | 135399823 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume